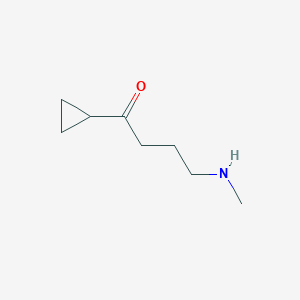
1-Cyclopropyl-4-(methylamino)butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropyl-4-(methylamino)butan-1-one is a chemical compound with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol . This compound is primarily used for research purposes and is known for its unique structural features, including a cyclopropyl group and a methylamino group attached to a butanone backbone .
Méthodes De Préparation
The synthesis of 1-Cyclopropyl-4-(methylamino)butan-1-one can be achieved through various synthetic routes. One common method involves the cyclization of 2-iodoethyl-substituted olefins with zinc powder in a mixture of t-butyl alcohol and water . Another approach is the cyclopropanation of 1,3-dihalopropanes with zinc powder in ethanol . These methods provide moderate to excellent yields and are widely used in laboratory settings.
Analyse Des Réactions Chimiques
1-Cyclopropyl-4-(methylamino)butan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the cyclopropyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
1-Cyclopropyl-4-(methylamino)butan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of 1-Cyclopropyl-4-(methylamino)butan-1-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the opening of the cyclopropane ring, leading to the formation of a covalent bond with target enzymes . This enzymatic cyclopropane ring-opening reaction is a key step in its bioactivity, influencing various cellular processes and pathways.
Comparaison Avec Des Composés Similaires
1-Cyclopropyl-4-(methylamino)butan-1-one can be compared with other cycloalkanes, such as:
- Cyclopropane (C3H6)
- Cyclobutane (C4H8)
- Cyclopentane (C5H10)
- Cyclohexane (C6H12)
These compounds share the cycloalkane structure but differ in the size of the ring and the presence of functional groups . The unique combination of the cyclopropyl and methylamino groups in this compound distinguishes it from these similar compounds, providing distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H15NO |
|---|---|
Poids moléculaire |
141.21 g/mol |
Nom IUPAC |
1-cyclopropyl-4-(methylamino)butan-1-one |
InChI |
InChI=1S/C8H15NO/c1-9-6-2-3-8(10)7-4-5-7/h7,9H,2-6H2,1H3 |
Clé InChI |
MSFLBNJHYCKPRU-UHFFFAOYSA-N |
SMILES canonique |
CNCCCC(=O)C1CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


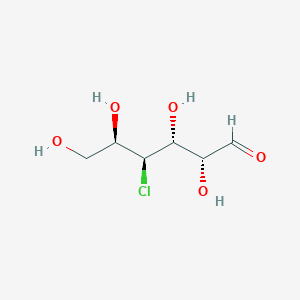
![5-{1,4-Diazabicyclo[3.2.1]octan-4-yl}thiophene-2-carbaldehyde](/img/structure/B13159258.png)
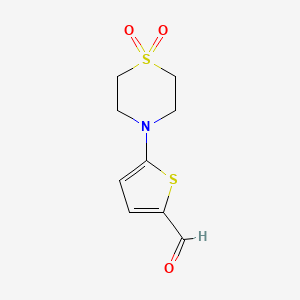

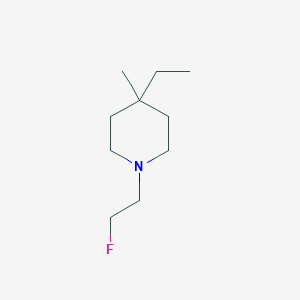
![Methyl 2-[2-(2-fluoro-4-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13159299.png)
![2-[7-(Trifluoromethyl)-1-benzofuran-2-yl]ethan-1-amine](/img/structure/B13159302.png)
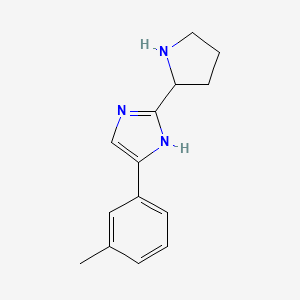
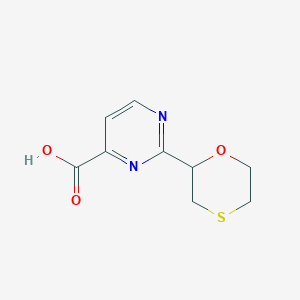
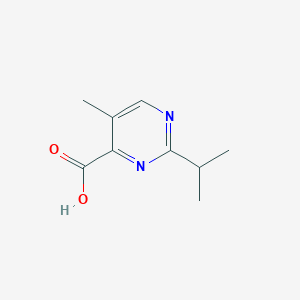
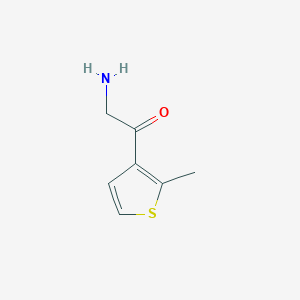
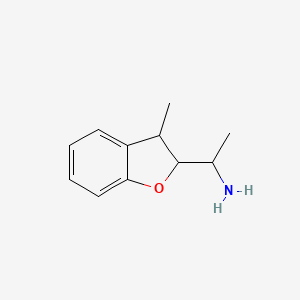
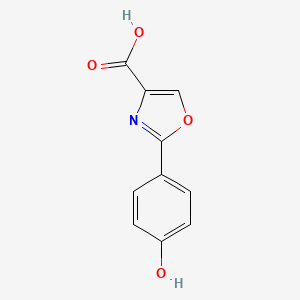
![1-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B13159348.png)
